5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] is a complex organic compound with the molecular formula C29H17Cl. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] typically involves multi-step reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions and ring-closing metathesis. These reactions are performed under mild conditions using readily available starting materials .
Industrial Production Methods
While specific industrial production methods for 5-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] has several scientific research applications:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electroluminescent properties.
Materials Science: The compound’s unique spiro structure makes it useful in the development of new materials with specific optical and electronic properties.
Biological Research: While less common, it can be used in studies related to molecular interactions and binding due to its complex structure.
Wirkmechanismus
The mechanism by which 5-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] exerts its effects is primarily through its interaction with other molecules at the molecular level. Its spiro structure allows for unique interactions with various molecular targets, influencing pathways related to electronic and optical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[benzo[c]fluorene-7,9’-fluorene]: Similar in structure but without the chlorine atom.
Spiro[benzo[de]anthracene-7,9’-fluorene]: Another spiro compound with a different core structure.
Uniqueness
5-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and physical properties compared to its non-chlorinated counterparts .
Eigenschaften
Molekularformel |
C29H17Cl |
---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
5-chlorospiro[benzo[c]fluorene-7,9'-fluorene] |
InChI |
InChI=1S/C29H17Cl/c30-27-17-26-28(21-12-2-1-11-20(21)27)22-13-5-8-16-25(22)29(26)23-14-6-3-9-18(23)19-10-4-7-15-24(19)29/h1-17H |
InChI-Schlüssel |
ODRHOVFHFCWACD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.